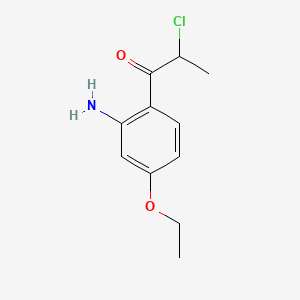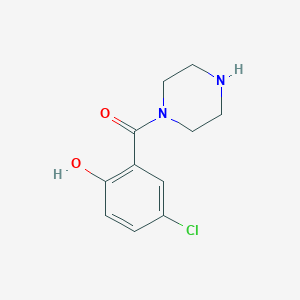
1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene is an aromatic compound with the molecular formula C7H4Cl2F2 It is characterized by the presence of two chlorine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method includes the fluorination and chlorination of benzene rings under controlled conditions. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the diazotization and reduction of precursor compounds. For instance, the bromination of 2,4-dichloro-3-fluoro-aniline followed by reduction can yield intermediates that are further processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and interactions.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .
Comparación Con Compuestos Similares
- 1,2-Dichloro-5-fluoro-3-(fluoromethyl)benzene
- 3,5-Dichloro-4-(difluoromethyl)-3-fluoro-1,1’-biphenyl
- 1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Uniqueness: 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H4Cl2F2 |
|---|---|
Peso molecular |
197.01 g/mol |
Nombre IUPAC |
1,2-dichloro-3-fluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2H,3H2 |
Clave InChI |
KPHVJYZOAXVDDX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)Cl)Cl)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)







